Diethyl phosphoramidate
Overview
Description
Diethyl phosphoramidate is a chemical compound with the molecular formula H₂NP(O)(OC₂H₅)₂. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom .
Mechanism of Action
Target of Action
Diethyl phosphoramidate, also known as Diethylphosphoramidate, is a chemical and biological toxin . It is often used as a reagent that mimics or imitates actual chemical warfare agents . .
Biochemical Pathways
This compound may be involved in the synthesis of α-aminoalkyl phosphonates, via a three-component Mannich type reaction . .
Result of Action
As a chemical and biological toxin, it is likely to have a broad range of effects on cellular function .
Biochemical Analysis
Biochemical Properties
Diethyl phosphoramidate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Diethyl phosphoramidate can be synthesized through several methods. The primary synthetic routes include:
Salt Elimination: This method involves the reaction of diethylphosphite with an amine in the presence of a base.
Oxidative Cross-Coupling: This route uses oxidative agents to couple diethylphosphite with an amine.
Azide Reduction: In this method, azides are reduced to form the phosphoramidate.
Hydrophosphinylation: This involves the addition of a phosphine to an unsaturated compound.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This is a specific reaction involving aldehydes and dienophiles to form the phosphoramidate.
Industrial production methods typically involve large-scale synthesis using optimized versions of these routes to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl phosphoramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphoramidate hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diethyl phosphoramidate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethyl phosphoramidate can be compared with other similar compounds such as:
Diethylphosphite: Similar in structure but lacks the amine group.
Dimethylphosphite: Contains methyl groups instead of ethyl groups.
This compound Oxide: An oxidized form of diethylphosphoramidate.
The uniqueness of diethylphosphoramidate lies in its specific structure, which allows it to act as a cholinesterase inhibitor and its versatility in various chemical reactions .
Properties
IUPAC Name |
[amino(ethoxy)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQILDHFZKTBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147773 | |
Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-21-9 | |
Record name | Diethyl phosphoramidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl phosphoramidate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl Phosphoramidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL PHOSPHORAMIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA4HUR5BZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Diethylphosphoramidate in materials science?
A1: Diethylphosphoramidate serves as a precursor for synthesizing novel materials with desirable properties. For instance, it's a key component in creating flame-retardant and water-oil repellent coatings for textiles. Researchers have successfully copolymerized Diethylphosphoramidate with other acrylate monomers to produce fluorinated phosphorus-containing acrylic copolymers. These copolymers, when applied to cotton fabric, exhibit excellent water and oil repellency, indicated by high contact angles with water (145°) and n-dodecane (110°) [, ]. Additionally, the treated fabrics demonstrate improved flame retardancy [, ].
Q2: How is Diethylphosphoramidate used in organic synthesis?
A2: Diethylphosphoramidate acts as a versatile reagent in various organic reactions. Notably, it plays a crucial role in synthesizing novel tetrahydropyridine phosphonate derivatives, a class of compounds with potential pharmaceutical applications []. In these reactions, catalyzed by ceric ammonium nitrate (CAN), Diethylphosphoramidate reacts with 1,3-dicarbonyl compounds and aromatic aldehydes, leading to the formation of the desired products in a one-pot synthesis []. This method offers advantages such as high atom economy, good yields, and mild reaction conditions [].
Q3: Is Diethylphosphoramidate utilized in the development of thin film electrolytes for batteries?
A4: While not directly used, Diethylphosphoramidate plays a significant role in understanding the chemistry of related compounds used in thin film electrolytes. Research highlights the use of Diethylphosphoramidate alongside alkali tert-butoxides as precursors in the Atomic Layer Deposition (ALD) process for creating alkali phosphorous oxynitride thin films (APON, where A = Li, Na, K) []. These APON materials, particularly LiPON, are crucial for solid-state electrolytes in batteries. By studying the reaction mechanism of Diethylphosphoramidate in the LiPON ALD process using in-operando mass spectrometry, researchers gain valuable insight into the formation and properties of these materials []. This understanding can potentially lead to further development and optimization of thin film electrolytes for improved battery performance.
Q4: What is the molecular formula and weight of Diethylphosphoramidate?
A5: The molecular formula for Diethylphosphoramidate is C4H12NO3P, and its molecular weight is 153.12 g/mol [].
Q5: Are there commercially available derivatives of Diethylphosphoramidate?
A6: Yes, a derivative of Diethylphosphoramidate, specifically the N-metho-p-toluenesulfonate salt of 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide, is commercially available. This compound is synthesized using Diethylphosphoramidate as a starting material and finds applications as a coupling agent in peptide synthesis and in the preparation of sulfate esters from alcohols [].
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